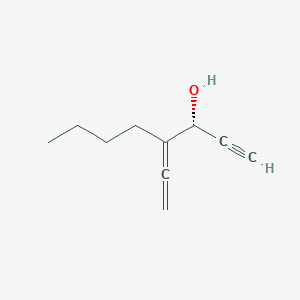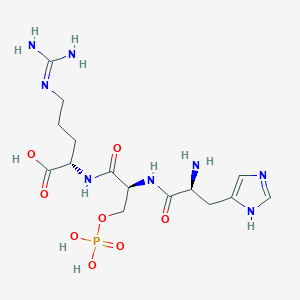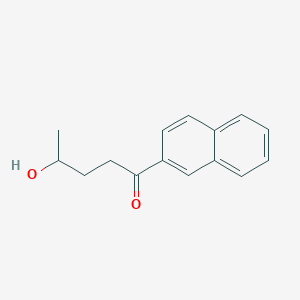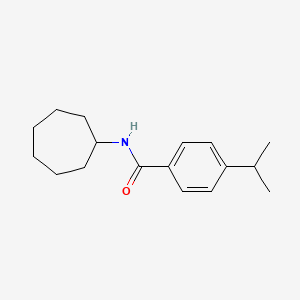
3-(6-Dodecylpyren-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Dodecylpyren-1-YL)propanoic acid is an organic compound with a unique structure that includes a pyrene moiety linked to a dodecyl chain and a propanoic acid group
Méthodes De Préparation
The synthesis of 3-(6-Dodecylpyren-1-YL)propanoic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Analyse Des Réactions Chimiques
3-(6-Dodecylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrene moiety are replaced with other groups.
Applications De Recherche Scientifique
3-(6-Dodecylpyren-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 3-(6-Dodecylpyren-1-YL)propanoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The dodecyl chain allows the compound to embed itself into lipid membranes, while the pyrene moiety can interact with aromatic amino acids in proteins. These interactions can affect membrane fluidity and protein function, making the compound useful in studies of membrane biology and protein-lipid interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(6-Dodecylpyren-1-YL)propanoic acid include:
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications in neuroprotection
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
Indole derivatives: These compounds are widely studied for their biological activities and potential therapeutic uses.
This compound stands out due to its unique combination of a pyrene moiety and a long alkyl chain, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
523990-84-3 |
|---|---|
Formule moléculaire |
C31H38O2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
3-(6-dodecylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C31H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-25-18-21-28-24(19-22-29(32)33)14-16-26-17-20-27(23)30(25)31(26)28/h13-18,20-21H,2-12,19,22H2,1H3,(H,32,33) |
Clé InChI |
VOZNCBNAZBFNJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

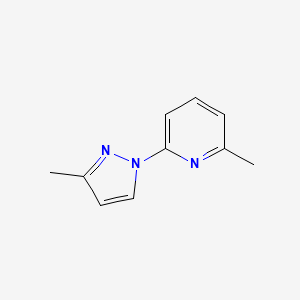
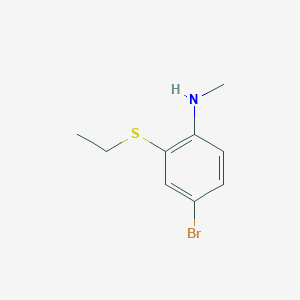
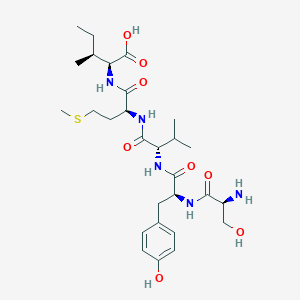
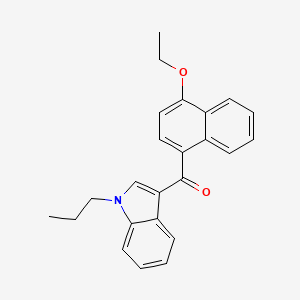
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
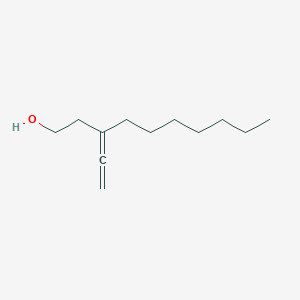
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
